molecular formula C9H10BrI B3045754 1-Bromo-2-(3-iodopropyl)benzene CAS No. 113163-20-5

1-Bromo-2-(3-iodopropyl)benzene

Cat. No.: B3045754
CAS No.: 113163-20-5
M. Wt: 324.98 g/mol
InChI Key: NGVJIUGVYXNRRQ-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-iodopropyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom at the first position and a 3-iodopropyl group at the second position

Synthetic Routes and Reaction Conditions:

    Halogenation of Benzene: The preparation of this compound can begin with the bromination of benzene to form bromobenzene.

    Alkylation: The next step involves the alkylation of bromobenzene with 1,3-diiodopropane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

1-Bromo-2-(3-iodopropyl)benzene undergoes various types of chemical reactions, including:

1. Substitution Reactions:

2. Coupling Reactions:

Major Products Formed:

  • Azido derivatives
  • Biaryl compounds
  • Nitrated, sulfonated, and halogenated derivatives

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-iodopropyl)benzene involves its interaction with various molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

1-Bromo-2-(3-iodopropyl)benzene can be compared with other halogenated benzene derivatives such as:

1. Bromobenzene (C6H5Br):

2. Iodobenzene (C6H5I):

3. 1-Bromo-3-iodobenzene (C6H4BrI):

Properties

IUPAC Name

1-bromo-2-(3-iodopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrI/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVJIUGVYXNRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCI)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444863
Record name 1-bromo-2-(3-iodopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113163-20-5
Record name 1-bromo-2-(3-iodopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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